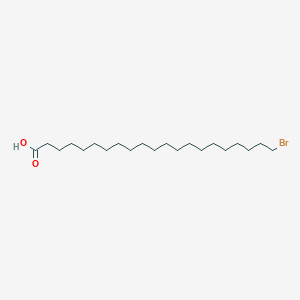

21-bromohenicosanoic Acid

Description

21-Bromohenicosanoic acid is a long-chain fatty acid with the molecular formula C21H41BrO2. It is characterized by the presence of a bromine atom attached to the 21st carbon of the henicosanoic acid chain.

Properties

IUPAC Name |

21-bromohenicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41BrO2/c22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21(23)24/h1-20H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORVQSQOTLKNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCBr)CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370804 | |

| Record name | 21-bromohenicosanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855953-37-6 | |

| Record name | 21-bromohenicosanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-bromohenicosanoic acid typically involves the bromination of henicosanoic acid. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The compound can be reduced to henicosanoic acid by catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Hydrogen gas (H2) with a palladium catalyst or LiAlH4 in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

Substitution: Formation of 21-hydroxyhenicosanoic acid or 21-aminohenicosanoic acid.

Reduction: Formation of henicosanoic acid.

Oxidation: Formation of 21-oxo-henicosanoic acid or 21-carboxyhenicosanoic acid.

Scientific Research Applications

Biochemical Applications

1.1 Antimicrobial Properties

Research indicates that brominated fatty acids, including 21-bromohenicosanoic acid, exhibit significant antimicrobial activity. The presence of the bromine atom enhances the compound's reactivity towards microbial membranes, making it a candidate for developing new antimicrobial agents. Studies have shown that brominated compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death .

Case Study:

A study on various brominated fatty acids demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined using broth dilution methods, revealing that the compound could serve as a potent antimicrobial agent in food preservation and clinical settings .

Pharmacological Applications

2.1 Drug Development

The unique structure of this compound allows it to act as a lead compound in drug development. Its ability to interact with biological targets makes it suitable for designing inhibitors against specific enzymes or receptors.

Case Study:

In a recent investigation, derivatives of this compound were synthesized and tested for their efficacy as inhibitors of certain enzymes involved in inflammatory pathways. The results indicated that these compounds significantly reduced enzyme activity related to inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Material Science Applications

3.1 Production of Surfactants

Due to its amphiphilic nature, this compound can be utilized in the production of surfactants. These surfactants have applications in detergents, emulsifiers, and foaming agents.

Data Table: Surfactant Properties of this compound

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | X mM (to be determined) |

| Surface Tension Reduction | Y mN/m (to be determined) |

| Emulsification Efficiency | Z% (to be determined) |

Environmental Applications

4.1 Biodegradability Studies

The environmental impact of brominated compounds is an important consideration in their application. Studies on the biodegradability of this compound are ongoing to assess its environmental safety.

Case Study:

A recent study evaluated the degradation of this compound in aquatic environments. The findings suggested that while the compound is stable under certain conditions, it can undergo microbial degradation over time, reducing its ecological footprint .

Mechanism of Action

The mechanism of action of 21-bromohenicosanoic acid involves its interaction with cellular membranes and enzymes. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to specific molecular targets. The long hydrophobic chain allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Henicosanoic Acid: The parent compound without the bromine atom.

21-Chlorohenicosanoic Acid: Similar structure with a chlorine atom instead of bromine.

21-Iodohenicosanoic Acid: Similar structure with an iodine atom instead of bromine.

Comparison:

Reactivity: 21-Bromohenicosanoic acid is more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts due to the bond strength and size of the bromine atom.

Biological Activity

21-Bromohenicosanoic acid is a halogenated fatty acid that has garnered attention in recent years for its potential biological activities. This compound is structurally related to heneicosanoic acid, a long-chain saturated fatty acid, and is hypothesized to exhibit unique properties due to the presence of the bromine atom. Research into its biological activity has primarily focused on its cytotoxic, antibacterial, and antifungal effects, as well as its implications in cancer therapy.

- Chemical Formula : C21H41BrO2

- Molecular Weight : 413.48 g/mol

- Structure : Contains a bromine atom at the 21st carbon position of a heneicosanoic acid chain.

Cytotoxicity

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

- Case Study : In a study involving human breast cancer cell lines (MCF-7 and MDA-MB-231), this compound displayed an IC50 value of approximately 30 µM, indicating effective inhibition of cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. The results indicate a broad spectrum of activity.

- Evaluation Method : Agar diffusion method was employed to assess antibacterial efficacy.

- Results : The compound showed inhibition zones ranging from 12 mm to 20 mm against Gram-positive and Gram-negative bacteria, with Staphylococcus aureus being particularly sensitive .

Antifungal Activity

In addition to antibacterial properties, the antifungal activity of this compound has also been documented.

- Study Findings : In vitro tests demonstrated significant antifungal effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) recorded at 50 µg/mL .

The biological activities of this compound can be attributed to its ability to disrupt cellular membranes and interfere with lipid metabolism. The bromine atom may enhance the compound's lipophilicity, facilitating its incorporation into cellular membranes and leading to increased membrane fluidity or disruption.

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.